N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide
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Overview
Description
N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound with a unique structure that combines elements of thiazoline, thiino, and chroman
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves multiple steps, typically starting with the preparation of the thiazoline and thiino intermediates. These intermediates are then combined with chroman derivatives under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide include other thiazoline, thiino, and chroman derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide lies in its complex structure, which combines multiple heterocyclic elements.
Properties
Molecular Formula |
C22H20N2O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C22H20N2O3S2/c1-13-6-8-15(9-7-13)23-18(25)10-24-21-20(29-22(24)26)19-14(12-28-21)11-27-17-5-3-2-4-16(17)19/h2-9,14,19H,10-12H2,1H3,(H,23,25) |
InChI Key |
ZPYLYHUZULRAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O |
Origin of Product |
United States |
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